1-Cyanocyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

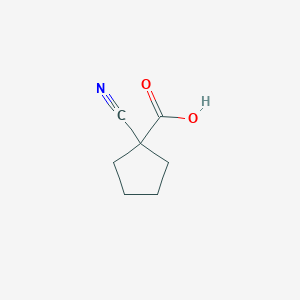

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDGUJXCOJMPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427892 | |

| Record name | 1-cyanocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540490-54-8 | |

| Record name | 1-cyanocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanocyclopentanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. 1-Cyanocyclopentanecarboxylic acid (CAS No. 540490-54-8) has emerged as a molecule of significant interest, primarily due to its integral role as a key building block in the synthesis of a new class of therapeutics.[1] Its unique architecture, featuring a cyclopentane ring functionalized with both a carboxylic acid and a cyano group on the same carbon, provides a strategic starting point for the construction of complex, three-dimensional molecules tailored for specific biological targets.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, providing researchers and drug development professionals with the critical information needed to leverage this valuable intermediate in their discovery and development pipelines.

Physicochemical and Structural Properties

This compound is a white to off-white solid with a low melting point, also described as a liquid or low melting solid. Its bifunctional nature, possessing both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (cyano group and carbonyl oxygen), influences its physical properties and solubility profile.

| Property | Value | Source |

| CAS Number | 540490-54-8 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][4] |

| Molecular Weight | 139.15 g/mol | [1] |

| Melting Point | 45-46 °C | |

| Appearance | White to off-white solid, Liquid, Low Melting Solid | [4] |

| pKa | ~4-5 (estimated) | [1] |

Structural Elucidation

The structure of this compound features a five-membered cyclopentane ring with a carboxyl and a cyano group geminally substituted on one carbon atom. This arrangement imparts a unique steric and electronic environment that is crucial for its synthetic utility.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Cyanocyclopentanecarboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Cyanocyclopentanecarboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Eschewing a rigid, templated approach, this document is structured to logically guide the researcher through the multifaceted process of confirming the molecule's constitution and stereochemistry. By integrating foundational principles with advanced spectroscopic techniques, this guide emphasizes a self-validating system of analysis, ensuring a high degree of confidence in the final structural assignment. The methodologies detailed herein are grounded in established scientific literature and best practices, providing a robust protocol for researchers in the field.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a cyclopentane ring substituted with both a carboxylic acid and a nitrile group at the same carbon atom. This unique structural arrangement makes it a valuable building block in organic synthesis, potentially serving as a precursor to a variety of more complex molecules, including pharmaceuticals and materials. The accurate and unambiguous determination of its structure is a critical first step in any research and development endeavor that utilizes this compound. This guide will detail the synergistic application of modern analytical techniques to achieve this goal.

Foundational Analysis: Synthesis and Preliminary Characterization

The elucidation of a chemical structure begins with an understanding of its origin. A common synthetic route to this compound involves the Strecker synthesis, starting from cyclopentanone. This reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed.

A plausible synthetic pathway is as follows:

-

Cyclopentanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride.

-

The resulting 1-aminocyclopentanecarbonitrile is then subjected to hydrolysis, often under acidic conditions, to yield 1-aminocyclopentanecarboxylic acid.

-

Subsequent Sandmeyer reaction or a related transformation could be employed to replace the amino group with a cyano group, although direct cyanation methods from a suitable precursor are also conceivable.

Understanding the synthetic route is crucial as it informs the potential impurities that may be present in the sample, which could interfere with spectroscopic analysis.

The Pillars of Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of this compound relies on the convergence of data from several key analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical workflow.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is the first port of call for determining the molecular weight and, consequently, the molecular formula of a compound. For this compound (C₇H₉NO₂), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data.

Expected Molecular Ion:

-

Formula: C₇H₉NO₂

-

Monoisotopic Mass: 139.0633 g/mol

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecule [M+H]⁺ (m/z 140.0711) or the deprotonated molecule [M-H]⁻ (m/z 138.0556).

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

-

Data Analysis: The measured m/z value is compared to the theoretical value to confirm the elemental composition.

Fragmentation Analysis (Tandem MS/MS):

By inducing fragmentation of the molecular ion, valuable structural information can be obtained. Key fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement.[1][2]

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the carboxyl group (-COOH, 45 Da) or the cyano group (-CN, 26 Da).

-

Loss of Water: A peak corresponding to the loss of water ([M-H₂O]⁺) is also possible.

-

Decarboxylation: The loss of carbon dioxide ([M-CO₂]⁺) is a common fragmentation pathway for carboxylic acids.[2]

The fragmentation pattern provides a fingerprint of the molecule, helping to confirm the presence of the carboxylic acid and nitrile functional groups and their connectivity to the cyclopentane ring.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |

| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₉O]⁺ | Loss of CN |

| 94 | [C₇H₈N]⁺ | Loss of COOH |

| 95 | [C₅H₇O₂]⁺ | Loss of C₂H₄ (from ring) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitrile moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups.

Expected Characteristic IR Absorptions:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]

-

C-H Stretch: Absorptions for the C-H bonds of the cyclopentane ring will appear just below 3000 cm⁻¹.[5]

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹.[4] The presence of this peak is a strong indicator of the nitrile group.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹. The exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower wavenumber.[3]

-

C-O Stretch and O-H Bend: Bands corresponding to the C-O stretch and O-H bend of the carboxylic acid are expected in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively).[3]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity & Shape |

| 3300-2500 | O-H stretch (carboxylic acid) | Strong, very broad |

| ~2950 | C-H stretch (aliphatic) | Medium to strong, sharp |

| 2260-2220 | C≡N stretch (nitrile) | Medium, sharp |

| 1760-1690 | C=O stretch (carboxylic acid) | Strong, sharp |

| 1440-1395 | O-H bend (carboxylic acid) | Medium |

| 1320-1210 | C-O stretch (carboxylic acid) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon and hydrogen skeleton of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Proton-decoupled ¹³C NMR spectroscopy provides a count of the number of unique carbon environments in the molecule. Due to the symmetry of the cyclopentane ring in the unsubstituted form, the introduction of two different functional groups at the same carbon atom will lead to distinct chemical shifts for the ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Analyze the number of signals and their chemical shifts.

Expected ¹³C NMR Chemical Shifts:

-

Carboxyl Carbon (C=O): This quaternary carbon will appear significantly downfield, typically in the range of 170-185 ppm.[6]

-

Nitrile Carbon (C≡N): The nitrile carbon is also deshielded and is expected to resonate in the region of 115-125 ppm.[7]

-

Quaternary Cyclopentane Carbon (C1): The carbon atom bearing both the cyano and carboxyl groups will be a quaternary carbon and its chemical shift will be influenced by both electron-withdrawing groups.

-

Cyclopentane Methylene Carbons (CH₂): Due to the substitution at C1, the methylene carbons of the cyclopentane ring are no longer equivalent. We would expect to see three distinct signals for the four methylene carbons. The two carbons adjacent to the substituted carbon (C2 and C5) will be equivalent, and the two carbons further away (C3 and C4) will also be equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (Proton-decoupled) |

| C=O | 170-185 | Singlet |

| C≡N | 115-125 | Singlet |

| C1 | 50-70 | Singlet |

| C2, C5 | 30-45 | Singlet |

| C3, C4 | 20-35 | Singlet |

¹H NMR spectroscopy provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The cyclopentane ring's flexibility can lead to complex multiplets due to averaged coupling constants.[8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. This signal will disappear upon addition of D₂O due to proton exchange.[9]

-

Cyclopentane Protons (-CH₂-): The eight protons on the cyclopentane ring will be diastereotopic and will likely give rise to complex, overlapping multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons on the carbons adjacent to the substituted carbon (C2 and C5) will be the most deshielded.

Table 4: Predicted ¹H NMR Data for this compound

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10-13 | Broad singlet | 1H |

| H2, H5 | 2.0-2.5 | Multiplet | 4H |

| H3, H4 | 1.5-2.0 | Multiplet | 4H |

Integrated Data Analysis: The Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of the data. The molecular formula from HRMS is consistent with the number of carbon and hydrogen environments observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy (carboxylic acid, nitrile) are confirmed by the characteristic chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum.

dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a clear demonstration of the necessity of a multi-faceted analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous picture of the molecule's structure can be assembled. Each technique provides complementary information that, when taken together, creates a self-validating data set. This rigorous approach ensures the high degree of certainty required for the use of this compound in further research and development, particularly in the exacting field of drug discovery.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Cyanocyclopentanecarboxylic Acid: A Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise elucidation of molecular structure is not merely a foundational step but the very bedrock of innovation. Small, functionalized alicyclic scaffolds, such as the derivatives of cyclopentane, represent a critical class of building blocks. Their conformational subtleties and the electronic interplay of their substituents can profoundly influence biological activity and material properties. This guide is dedicated to a comprehensive examination of 1-Cyanocyclopentanecarboxylic acid, a molecule of interest for its bifunctional nature, combining a nitrile and a carboxylic acid on a quaternary center. Herein, we move beyond a simple cataloging of data. We delve into the "why"—the underlying principles that dictate the spectral outcomes—providing a robust framework for researchers to not only understand this specific molecule but to apply these analytical strategies to their own novel compounds.

Molecular Structure and Inherent Spectroscopic Properties

This compound presents a unique analytical challenge and opportunity. The presence of a quaternary carbon (C1) bonded to both an electron-withdrawing nitrile group (-C≡N) and a carboxylic acid group (-COOH) significantly influences the electronic environment of the entire cyclopentane ring. This, in turn, dictates the specific signatures we expect to observe across various spectroscopic techniques.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol is essential for reproducible results. The choice of solvent and internal standard is paramount.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, for observing the acidic proton of the carboxyl group, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it minimizes proton exchange.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters (Typical 400 MHz Spectrometer):

-

¹H NMR: Acquire with a spectral width of at least 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a higher number of scans will be required.

-

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum is expected to be relatively complex due to the diastereotopic nature of the methylene protons on the cyclopentane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |

| 2.2 - 2.6 | Multiplet | 4H | -CH₂- (adjacent to C1) | These protons are alpha to both the nitrile and carboxylic acid groups, leading to significant deshielding. The geminal and vicinal couplings will result in complex multiplets. |

| 1.8 - 2.1 | Multiplet | 4H | -CH₂- (beta to C1) | These protons are further from the electron-withdrawing groups and will therefore resonate at a higher field (more shielded) compared to the alpha protons. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-185 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1][3] |

| ~115-125 | -C≡N | The carbon of the nitrile group typically appears in this range.[1] |

| ~45-55 | C1 (quaternary) | The quaternary carbon bearing the two functional groups will be deshielded, and its signal is expected to be of lower intensity. |

| ~30-40 | -CH₂- (adjacent to C1) | These carbons are alpha to the functionalized quaternary center. |

| ~25-30 | -CH₂- (beta to C1) | These carbons are the most shielded in the cyclopentane ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at the rapid and unambiguous identification of functional groups. For this compound, we anticipate strong, characteristic absorptions for the nitrile and carboxylic acid moieties.

Experimental Protocol: IR Sample Preparation and Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) | This very broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[1][4][5][6] |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) | The nitrile stretch is a highly characteristic and sharp absorption in a relatively uncongested region of the spectrum.[1] |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch of a saturated carboxylic acid dimer is typically found around this value.[1][4][5] |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) | This stretch is also characteristic of the carboxylic acid group.[4][5] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It is likely to produce a prominent pseudomolecular ion.

-

Analysis Mode:

-

Negative Ion Mode: This is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

-

Positive Ion Mode: Adducts such as [M+H]⁺ or [M+Na]⁺ may also be observed.

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.

Predicted Mass Spectrum and Interpretation

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

Predicted Ions:

-

[M-H]⁻: m/z = 138.05 (in negative ion mode)

-

[M+H]⁺: m/z = 140.07 (in positive ion mode)

-

[M+Na]⁺: m/z = 162.05 (in positive ion mode)

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: The carboxylic acid may lose a molecule of water.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of HCN: The nitrile group may be lost as hydrogen cyanide.

-

Cleavage of the cyclopentane ring can also lead to a series of smaller fragment ions.

-

Integrated Spectroscopic Analysis Workflow

A robust analytical approach relies on the synergy of these techniques. The following workflow illustrates the logical progression from initial characterization to final structure confirmation.

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion

References

Predicted pKa of 1-Cyanocyclopentanecarboxylic acid

An In-Depth Technical Guide to the Predicted pKa of 1-Cyanocyclopentanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the predicted pKa for this compound, a molecule of interest for its unique structural features. By integrating theoretical principles of physical organic chemistry with data from analogous structures and outlining modern computational and experimental validation workflows, we derive a well-supported pKa prediction. This document serves as a technical resource for scientists requiring a deep understanding of the factors governing the acidity of complex alicyclic carboxylic acids.

Introduction: The Significance of pKa in Molecular Science

The pKa value, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an acid in solution. In drug development, a molecule's ionization state at physiological pH (typically ~7.4) dictates its ability to cross biological membranes, interact with target proteins, and avoid off-target effects. For a carboxylic acid, the equilibrium between its neutral (protonated) and anionic (deprotonated) forms is pivotal. An accurate understanding of a compound's pKa is therefore not merely academic; it is a cornerstone of rational drug design and development.

This compound presents a compelling case study due to the interplay of its rigid alicyclic framework and the potent electronic influence of the cyano substituent. This guide deconstructs the structural and electronic factors at play to arrive at a robust pKa prediction, bridging theoretical knowledge with practical application.

Theoretical Framework: Deconstructing Acidity

The acidity of a carboxylic acid is fundamentally determined by the stability of its corresponding carboxylate anion. Any structural or electronic feature that stabilizes this negative charge will increase the acidity, resulting in a lower pKa value.

The Inductive Effect of the Cyano Substituent

The primary determinant of this compound's acidity, relative to its parent structure, is the powerful inductive effect of the cyano (-C≡N) group.

-

Causality: The cyano group is a classic electron-withdrawing group. This property arises from the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond, which creates a significant dipole moment that pulls electron density away from the rest of the molecule.[1][2]

-

Mechanism of Action: When the cyano group is positioned on the same carbon as the carboxylic acid (the α-position), its electron-withdrawing inductive effect is maximized.[3] This effect pulls electron density away from the carboxylate anion, dispersing and stabilizing the negative charge. A more stable conjugate base corresponds to a stronger acid.[1][4] In aliphatic systems like this, where resonance effects between the substituent and the carboxyl group are not possible, the inductive effect is the dominant electronic factor.[3]

The Role of the Alicyclic Ring

The cyclopentyl ring itself influences the baseline acidity. Compared to a simple alkyl chain, the rigid five-membered ring holds the substituent and the acidic functional group in a fixed spatial relationship, ensuring a consistent transmission of the inductive effect.

Predictive Analysis through Structural Analogues

A reliable method for predicting the pKa of a novel compound is to anchor the prediction to the known experimental pKa values of structurally related molecules. This comparative approach allows for the systematic evaluation of individual structural modifications.

| Compound | Structure | Experimental pKa | Rationale for Comparison |

| Cyclopentanecarboxylic Acid | C₅H₉COOH | 4.99 (at 25°C)[5] | The unsubstituted parent molecule, providing a crucial baseline pKa. |

| Cyclobutanecarboxylic Acid | C₄H₇COOH | 4.79[6] | Demonstrates the effect of ring strain on acidity in a similar alicyclic system. |

| Cyanoacetic Acid | NCCH₂COOH | 2.45[6] | A key analogue that isolates the powerful acid-strengthening effect of an α-cyano group. |

| trans-4-Cyanocyclohexanecarboxylic Acid | C₈H₁₁NO₂ | Not available | A relevant analogue where the inductive effect is attenuated by distance.[7][8] |

Analysis:

-

Baseline Acidity: Cyclopentanecarboxylic acid has a pKa of 4.99.[5] This is the starting point from which we will adjust based on the substituent.

-

Impact of the α-Cyano Group: The most striking comparison is with cyanoacetic acid, which has a pKa of 2.45.[6] Replacing one α-hydrogen of acetic acid (pKa ≈ 4.76) with a cyano group lowers the pKa by over two units. This demonstrates the profound stabilizing effect of the α-cyano group on the carboxylate anion.

-

Synthesis of Prediction: We can predict that the pKa of this compound will be significantly lower than that of cyclopentanecarboxylic acid (4.99). Given the direct α-substitution, the effect should be comparable to that seen in cyanoacetic acid. The cyclopentyl group is slightly more electron-donating than the methyl group of acetic acid, which might marginally increase the pKa relative to a theoretical "cyano-t-butyl-acetic acid". However, the dominant influence is the cyano group.

Therefore, a well-reasoned prediction places the pKa of This compound in the range of 2.6 to 3.0 . This estimate reflects the potent inductive effect of the α-cyano group, benchmarked against known values.

Methodologies for pKa Determination: A Practical Guide

While prediction provides a strong foundation, experimental determination or high-level computational modeling is required for definitive values.

Experimental Workflow: Potentiometric Titration

Potentiometric titration remains the gold standard for experimental pKa determination.[9] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. An organic co-solvent may be used if solubility is low, but this will affect the measured pKa.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Titration: Place the pH electrode in the analyte solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[9]

Diagram: Experimental pKa Determination Workflow

Caption: Workflow for potentiometric pKa determination.

Computational Workflow: DFT-Based Prediction

Modern computational chemistry offers a powerful alternative for pKa prediction, especially for molecules that are difficult to synthesize or handle.[10] Density Functional Theory (DFT) combined with a continuum solvation model is a widely accepted approach.[11][12][13]

High-Level Computational Protocol:

-

Structure Optimization: Build the 3D structures of both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻). Optimize their geometries in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermochemical data (enthalpy and entropy).

-

Solvation Energy Calculation: Calculate the free energy of solvation for both HA and A⁻. This is a critical step performed using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the aqueous environment.[11][14]

-

pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG°aq) of the dissociation reaction in solution, using a thermodynamic cycle that combines the gas-phase and solvation energies.[15][16]

Diagram: Computational pKa Prediction Workflow

Caption: A DFT-based computational workflow for pKa prediction.

Conclusion

Based on a thorough analysis of electronic effects and comparison with structurally relevant analogues, the predicted pKa of this compound is estimated to be in the range of 2.6 to 3.0 . The presence of the strongly electron-withdrawing cyano group at the α-position is the dominant factor, causing a significant increase in acidity compared to the parent cyclopentanecarboxylic acid (pKa 4.99). This prediction provides a robust hypothesis for experimental and computational chemists. For drug development professionals, this low pKa value implies that the molecule will exist almost exclusively in its anionic, deprotonated form at physiological pH, a critical consideration for its ADME properties. Definitive confirmation of this value should be pursued via the experimental or computational methods outlined herein.

References

- 1. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

- 6. pKa values [stenutz.eu]

- 7. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 1-Cyanocyclopentanecarboxylic Acid

This guide provides a comprehensive analysis of the theoretical and experimental solubility profile of 1-Cyanocyclopentanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to fully characterize this versatile chemical intermediate.

Introduction: The Significance of a Solubility Profile

This compound is a bifunctional molecule featuring a hydrophobic cyclopentane scaffold, a polar cyano group, and an ionizable carboxylic acid moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical agents. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, formulation development, and for predicting its behavior in biological systems. An accurate solubility profile is a critical dataset that informs process optimization, ensures reproducibility, and accelerates drug discovery timelines.

This whitepaper delineates the predicted solubility characteristics of this compound based on its molecular structure and provides a robust experimental framework for its empirical determination.

Section 1: Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its behavior by analyzing its structure and leveraging predictive models.

The molecule's structure dictates its interaction with various solvents:

-

Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. It is a weak acid, capable of donating a proton to form a highly polar carboxylate anion (-COO⁻). It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like water and alcohols.

-

Cyclopentane Ring: This five-carbon aliphatic ring is nonpolar and hydrophobic. It contributes to the molecule's solubility in nonpolar organic solvents and limits its solubility in water.[1]

-

Cyano Group (-C≡N): This group possesses a strong dipole moment, contributing to the overall polarity of the molecule and enhancing solubility in polar aprotic solvents.

A summary of key predicted physicochemical properties is presented below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Solubility | Source |

|---|---|---|---|

| Molecular Formula | C₇H₉NO₂ | - | [2] |

| Molecular Weight | 139.15 g/mol | Influences dissolution rate and molar solubility calculations. | [2] |

| pKa | 2.41 ± 0.20 | Critical for predicting the pH-dependent solubility in aqueous media. | [2] |

| Boiling Point | 330.2 ± 25.0 °C | Indicates strong intermolecular forces. | [2] |

| Density | 1.21 ± 0.1 g/cm³ | Relevant for process calculations. |[2] |

Section 2: Theoretical Solubility Profile

Aqueous Solubility and the Influence of pH

The solubility of this compound in aqueous media is expected to be highly dependent on pH, a characteristic feature of compounds with an ionizable carboxylic acid group.[3][4] The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of the molecule.

With a predicted pKa of approximately 2.41, the following behavior is expected[2]:

-

At pH < 2.41: The compound will predominantly exist in its neutral, protonated form (R-COOH). Its aqueous solubility will be limited by the energy required to break its crystal lattice and solvate the relatively nonpolar molecule.

-

At pH > 2.41: The compound will increasingly deprotonate to form its conjugate base, the carboxylate anion (R-COO⁻). This highly polar, charged species interacts much more favorably with water molecules, leading to a significant increase in aqueous solubility.

This relationship is fundamental to designing dissolution media and predicting absorption in physiological environments with varying pH, such as the gastrointestinal tract.[3]

Caption: pH-dependent equilibrium of this compound.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a framework for predicting solubility in organic solvents. The molecule's dual hydrophobic and polar character suggests a nuanced profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid group, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF): Moderate to high solubility is anticipated. The dipole-dipole interactions between the solvent and the polar cyano and carboxyl groups will drive solvation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the cyclopentane ring has an affinity for these solvents, the highly polar carboxylic acid and cyano groups will limit overall solubility due to unfavorable energetics.[1]

Table 2: Predicted Qualitative Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water (pH > 4), Methanol, Ethanol | High | Hydrogen bonding with -COOH group; ionization in basic water. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | Moderate to High | Strong dipole-dipole interactions with -COOH and -CN groups. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low | Dominated by the polar functional groups' poor interaction with the solvent. |

Effect of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1][5] This endothermic process is driven by the increased kinetic energy that helps overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute. The relationship, however, can be non-linear and should be determined empirically for precise process control.[5]

Section 3: Experimental Framework for Solubility Determination

To move beyond theoretical predictions, a systematic experimental approach is required. The following protocols describe a robust methodology for determining the equilibrium solubility of this compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility. Its core principle is to generate a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., buffered aqueous solutions of varying pH, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Phase Separation: Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to prevent inflation of the measured solubility.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, as described in Protocol 2.

Caption: Workflow for the shake-flask equilibrium solubility method.

Protocol 2: Analytical Quantification by RP-HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the dissolved analyte. A reverse-phase method is suitable for this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~2.2) and an organic modifier like acetonitrile. The acidic pH ensures the analyte is in its protonated form, leading to consistent retention.[6]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the solubility samples (e.g., 1 to 200 µg/mL).

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the UV absorbance peak area against the known concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples. Account for the dilution factor to determine the final solubility value in units such as mg/mL or µg/mL.

Caption: Analytical workflow for HPLC-based quantification.

Conclusion

This compound is a molecule with a complex solubility profile governed by the interplay of its hydrophobic core and its polar, ionizable functional groups. Its aqueous solubility is predicted to be highly pH-dependent, increasing significantly at pH values above its pKa of ~2.41. It is expected to be readily soluble in polar organic solvents and poorly soluble in nonpolar solvents. While these theoretical predictions provide a valuable starting point, empirical determination using robust methodologies like the shake-flask method coupled with a validated HPLC-UV analytical technique is essential for obtaining the precise data required by researchers and drug development professionals. The protocols outlined in this guide provide a clear and scientifically sound pathway to achieving a comprehensive and reliable solubility profile for this important chemical entity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cyclopentanecarboxylic acid, 1-cyano- | 540490-54-8 [chemicalbook.com]

- 3. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cipac.org [cipac.org]

Thermal stability of 1-Cyanocyclopentanecarboxylic acid

An In-Depth Technical Guide to the Thermal Stability of 1-Cyanocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both a nitrile and a carboxylic acid group on a cyclopentyl scaffold. Such structures are valuable building blocks in medicinal chemistry and materials science.[1] A thorough understanding of a compound's thermal stability is paramount for ensuring safety and control during research, development, and scale-up. This guide provides a comprehensive overview of the theoretical underpinnings of the thermal stability of this compound, details the critical analytical methodologies used for its assessment, and offers practical insights for its safe handling and application.

Introduction: The Imperative of Thermal Hazard Assessment

In any chemical process, from laboratory synthesis to pharmaceutical manufacturing, the thermal stability of reagents and intermediates is a critical control parameter. Uncontrolled thermal decomposition can lead to off-spec products, batch failure, and, most critically, hazardous runaway reactions resulting in fire or explosion. This compound, with its two reactive functional groups, presents a unique stability profile that warrants careful evaluation. The energy released during its decomposition, if not properly managed, can create significant safety risks. This document serves as a technical resource for professionals, outlining the principles, experimental workflows, and data interpretation necessary to handle this compound safely.

Theoretical Decomposition Pathways

The molecular structure of this compound suggests several potential pathways for thermal degradation. The most probable of these is decarboxylation, a common reaction for carboxylic acids upon heating.[2][3]

Primary Pathway: Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[2] For many carboxylic acids, this process requires significant thermal energy. However, the stability of the resulting intermediate can dramatically lower the required temperature.[4] In the case of this compound, the cyano group is positioned on the same carbon as the carboxylic acid (the α-position). This configuration is key to its reactivity.

Upon heating, the molecule can lose CO₂, potentially forming a carbanion intermediate. The adjacent electron-withdrawing nitrile group can effectively stabilize this negative charge through resonance, making the formation of this intermediate more favorable and thus lowering the decomposition temperature compared to its unsubstituted counterpart, cyclopentanecarboxylic acid. The primary decomposition products would be cyclopentanecarbonitrile and carbon dioxide.

Secondary and High-Temperature Pathways

At significantly higher temperatures, other decomposition mechanisms may become relevant:

-

Nitrile Group Reactions: The nitrile group itself can undergo thermal degradation, potentially leading to the release of nitrogen oxides (NOx) or other nitrogenous compounds, especially in the presence of an oxidant.[5]

-

Cyclopentane Ring Opening: The cyclopentane ring is relatively stable but can undergo cleavage under harsh thermal conditions (e.g., >350°C), leading to the formation of various smaller hydrocarbon fragments.[6]

Given these possibilities, a comprehensive analysis must not only identify the onset temperature of decomposition but also quantify the energy released and the gases evolved.

Core Methodologies for Thermal Stability Analysis

A multi-technique approach is essential for a complete and reliable assessment of thermal stability. The three pillars of this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is highly effective for determining the temperature at which degradation begins and quantifying the mass loss associated with decomposition.

Experimental Protocol: TGA

-

Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean TGA crucible (typically aluminum or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Define the temperature program: Equilibrate at 30°C, then ramp up to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.[8]

-

-

Data Acquisition: Record the sample mass and temperature throughout the experiment.

-

Analysis: Plot mass (%) versus temperature. The onset temperature of decomposition (Tonset) is determined from the point of initial significant mass loss.

Workflow: Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides critical information on melting, crystallization, and exothermic or endothermic decomposition events.[7]

Experimental Protocol: DSC

-

Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid; a pinhole lid is often used to allow for the release of evolved gases.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the nitrogen purge gas flow rate (e.g., 20-50 mL/min).

-

Define the temperature program, similar to TGA: Equilibrate at a low temperature, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature.

-

-

Data Acquisition: Record the differential heat flow versus temperature.

-

Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the area under the decomposition exotherm to quantify the energy released (ΔHdecomp).

Workflow: Differential Scanning Calorimetry (DSC)

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a cornerstone of chemical process safety testing.[10] It measures the temperature and pressure rise of a sample under adiabatic conditions (where no heat is lost to the surroundings). When the sample begins to self-heat, the instrument matches the environmental temperature to the sample temperature, simulating a worst-case thermal runaway scenario in a large vessel.[10]

Experimental Protocol: ARC

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy).

-

Instrument Setup:

-

The bomb is placed inside the ARC calorimeter.

-

The system is programmed with a "Heat-Wait-Seek" protocol. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then seeks for any self-heating (e.g., a rate > 0.02 °C/min).

-

-

Data Acquisition: If self-heating is detected, the instrument enters adiabatic mode, tracking the temperature and pressure as the reaction accelerates. The experiment is terminated when a pressure limit is reached or the reaction is complete.

-

Analysis: The data yields the onset temperature of self-accelerating decomposition, time-to-maximum-rate (TMR), and adiabatic temperature rise, which are crucial for process safety calculations.

Hypothetical Data Analysis and Risk Assessment

| Parameter | Technique | Hypothetical Value | Interpretation |

| Melting Point (Tm) | DSC | 105 °C | Endothermic event; substance is a solid at room temperature. |

| TGA Tonset (10°C/min) | TGA | 185 °C | Onset of significant mass loss under dynamic heating. |

| Mass Loss at 220°C | TGA | ~31% | Corresponds closely to the theoretical mass loss for decarboxylation (CO₂), which is 31.6%. |

| DSC Tonset (10°C/min) | DSC | 180 °C | Onset of exothermic activity, indicating energy release. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | -450 J/g | A significant energy release, classifying it as a hazardous decomposition. |

| ARC Tonset (Adiabatic) | ARC | 165 °C | Onset of self-heating under adiabatic conditions. This is the most critical temperature for defining safe operating limits. |

Interpretation:

-

The TGA data strongly suggests that decarboxylation is the primary decomposition step.

-

The DSC analysis confirms that this decomposition is highly exothermic.

-

Crucially, the ARC data shows that under adiabatic conditions, the self-accelerating reaction begins at a lower temperature (165°C) than indicated by dynamic scanning techniques. This is because slow heat generation has time to accumulate under adiabatic conditions.

Risk Assessment Logic: This data allows for the definition of safe processing temperatures. The ARC onset temperature is the most conservative and critical value. A "Maximum Safe Operating Temperature" (MSOT) would be set significantly below this value, incorporating a safety margin (e.g., 30-50°C), to account for process deviations and ensure the rate of heat removal always exceeds the rate of heat generation.

Logic: From Thermal Data to Safe Operating Limits

Practical Recommendations for Safe Handling and Storage

Based on the potential thermal hazards, the following precautions are essential:

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from all sources of heat, sparks, or ignition.[12] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[11]

-

Handling:

-

Avoid heating the material above the determined MSOT. Any process involving heating must be conducted with precise temperature control and monitoring.

-

When performing reactions, account for any process exotherms that could raise the bulk temperature.

-

Ensure adequate ventilation to handle the release of CO₂ and potentially other hazardous gases during any decomposition.[5]

-

For scale-up operations, a thorough process safety review, including ARC or similar calorimetric studies, is mandatory to model and prevent thermal runaway scenarios.

-

Conclusion

While this compound is a valuable synthetic intermediate, its thermal stability profile demands rigorous evaluation and respect. The α-cyano group likely lowers the decarboxylation temperature, and the decomposition process is significantly exothermic. A systematic approach using TGA, DSC, and ARC is crucial to fully characterize the thermal hazards. By understanding the decomposition pathways and quantifying the energetic potential, researchers and drug development professionals can establish safe operating limits, ensuring both personal safety and process integrity. Empirical testing is not merely a recommendation; it is a requirement for the safe utilization of this and other similarly functionalized molecules.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Decarboxylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid (Journal Article) | OSTI.GOV [osti.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. paralab.pt [paralab.pt]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Emergence of 1-Cyanocyclopentanecarboxylic Acid Derivatives in Neurotherapeutics: A Technical Guide to CGRP Receptor Antagonism

Introduction: Beyond a Simple Scaffold

To the casual observer, 1-cyanocyclopentanecarboxylic acid is a bifunctional cyclic molecule, a chemical curiosity. To the informed researcher in drug development, it represents a cornerstone for a new generation of therapeutics targeting one of the most debilitating neurological disorders: migraine. This technical guide moves beyond a superficial overview to provide an in-depth analysis of the biological significance of this compound derivatives, focusing on their pivotal role in the design and function of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. We will explore the mechanistic rationale, the structure-activity relationships that confer potency, and the experimental workflows essential for their evaluation, providing a comprehensive resource for scientists dedicated to advancing neurotherapeutics.

Core Biological Activity: Antagonism of the CGRP Receptor

The primary and most clinically significant biological activity of this compound derivatives is their function as key structural components of potent and selective CGRP receptor antagonists. These derivatives form the backbone of several approved "gepant" drugs, such as Atogepant and Rimegepant, which have revolutionized migraine treatment.[1][2][3][4]

Mechanism of Action: Interrupting the Migraine Cascade

Migraine pathophysiology is intrinsically linked to the activation of the trigeminovascular system, leading to the release of the neuropeptide CGRP.[5] CGRP is a potent vasodilator and is considered a key player in pain transmission during a migraine attack.[5]

The CGRP receptor is a complex heterodimer, consisting of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor (GPCR), and a single transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[6][7] The binding of CGRP to this receptor initiates a signaling cascade, primarily through the Gαs subunit, which activates adenylyl cyclase.[8][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of Protein Kinase A (PKA), and subsequent downstream effects including vasodilation of cranial blood vessels and facilitation of nociceptive transmission, culminating in the perception of migraine pain.[5][8][11][12]

This compound-derived antagonists competitively block CGRP from binding to its receptor, thereby preventing the activation of this signaling pathway.[1][13] This blockade inhibits the downstream production of cAMP, mitigating neurogenic inflammation and vasodilation, and ultimately aborting or preventing a migraine attack.[14]

Figure 1: CGRP receptor signaling pathway and the inhibitory action of 'gepant' antagonists.

Structure-Activity Relationship (SAR) and the Role of the Core Moiety

While the overall pharmacological effect of drugs like Atogepant is a result of the entire molecular structure, the this compound moiety serves a critical function. It is converted into a carboxamide, forming a robust and spatially defined linkage to other complex parts of the molecule.[1] This rigid cyclopentyl ring system optimally positions the interacting groups for high-affinity binding within the CGRP receptor.

The synthesis of these antagonists typically involves the coupling of two complex fragments: an amine-containing portion and a carboxylic acid-containing portion.[15] The this compound derivative often constitutes this latter fragment. The amide bond formed from its carboxylic acid group is a key interaction point. While specific SAR studies focusing solely on modifications of the cyanocyclopentyl ring are not extensively published, its prevalence in highly potent antagonists like Atogepant underscores its importance as a validated scaffold.[1][16][17]

Quantitative Data on Key Derivatives

The potency of these derivatives is demonstrated by their low nanomolar and picomolar binding affinities (Ki) and functional inhibition (IC50) values.

| Compound | Target | Assay Type | Value | Reference |

| Atogepant | Human CGRP Receptor | Binding Affinity (Ki) | 0.015 nM | [13] |

| Human CGRP Receptor | Functional Inhibition (IC50) | 0.026 nM | [13] | |

| Ubrogepant | Native Human CGRP Receptor | Binding Affinity (Ki) | 0.067 nM | [18] |

| Human CGRP Receptor | Functional Inhibition (IC50) | 0.08 nM | [18] | |

| Rimegepant | CGRP Receptor | Functional Inhibition (pKB) | ~8.9 | [19] |

| AMY1 Receptor | Functional Inhibition (pKB) | ~7.4 | [19] |

Experimental Protocols: From Synthesis to Biological Validation

The development of novel this compound derivatives as CGRP antagonists follows a structured workflow, from chemical synthesis to rigorous biological testing.

Figure 2: A generalized experimental workflow for the development of this compound-derived CGRP antagonists.

Part 1: Synthesis of Amide Derivatives

The crucial step in synthesizing these therapeutic agents is the formation of the amide bond between the this compound core and a suitable amine fragment. Direct condensation is inefficient; thus, coupling reagents are required to activate the carboxylic acid.[20]

Protocol 1: General Amide Coupling using EDC/NHS

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF, DCM).

-

Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.[20][21]

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the active NHS ester. The causality here is that EDC activates the carboxyl group, which is then trapped by NHS to form a more stable active ester, minimizing side reactions.

-

-

Amine Coupling:

-

Add the desired amine fragment (1.0-1.2 equivalents) to the pre-activated mixture.

-

Stir the reaction at room temperature for 2-12 hours. The progress should be monitored by TLC or LC-MS to ensure completion.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

-

Note: Other coupling reagents like HATU with a non-nucleophilic base (e.g., DIPEA) can also be highly effective, especially for sterically hindered substrates.[22]

Part 2: Biological Evaluation

Protocol 2: In Vitro Functional Assay - cAMP Measurement

This assay quantifies the ability of a test compound to inhibit CGRP-stimulated cAMP production in cells expressing the human CGRP receptor.

-

Cell Culture:

-

Culture human neuroblastoma cells (SK-N-MC) or HEK293 cells stably expressing the human CLR and RAMP1 proteins in appropriate media. These cells are chosen as they endogenously or recombinantly express the target receptor at high levels.

-

-

Assay Procedure:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the this compound derivative (test antagonist) for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of human α-CGRP (e.g., 10 nM) for 15 minutes at 37°C.[19]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal CGRP response.[13]

-

Protocol 3: In Vivo Pharmacodynamic Model - Capsaicin-Induced Dermal Vasodilation (CIDV)

This model assesses the in vivo target engagement and functional antagonism of CGRP-mediated vasodilation.

-

Animal Model:

-

Procedure:

-

Administer the test compound (e.g., orally or subcutaneously) at various doses.

-

At a specified time point post-dosing, inject capsaicin intradermally into a designated skin area. Capsaicin is used because it triggers the release of endogenous CGRP from sensory nerve endings.

-

Measure the change in dermal blood flow at the injection site using laser Doppler imaging.

-

A potent antagonist will cause a dose-dependent inhibition of the capsaicin-induced increase in blood flow.[13][14]

-

-

Data Analysis:

-

Calculate the percentage inhibition of the vasodilation response at each dose of the test compound compared to a vehicle control.

-

Determine the effective concentration or dose required to inhibit the response by 50% (EC50 or ED50).

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable component in the modern medicinal chemist's toolkit, particularly for the development of neurotherapeutics. Its derivatives, exemplified by the clinical success of the gepant class of CGRP receptor antagonists, demonstrate how a rigid, bifunctional core can be instrumental in designing potent and selective drugs. The experimental methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of new chemical entities based on this privileged structure. As research continues, further exploration of this scaffold's potential in other therapeutic areas where modulation of GPCRs is desirable is warranted. The insights gained from its application in migraine therapy will undoubtedly pave the way for future innovations in drug discovery.

References

- 1. Atogepant | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rimegepant | C28H28F2N6O3 | CID 51049968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ligand binding and activation of the CGRP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Calcitonin Gene Related Peptide (CGRP) in Neurogenic Vasodilation and Its Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]

- 15. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 16. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 22. Amide Synthesis [fishersci.dk]

- 23. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyanocyclopentanecarboxylic Acid: From Foundational Synthesis to Modern Pharmaceutical Applications

Abstract

1-Cyanocyclopentanecarboxylic acid, a bifunctional cyclic organic compound, has emerged from relative obscurity to become a pivotal building block in contemporary medicinal chemistry. Its unique structural scaffold, featuring a cyclopentyl ring substituted with both a nitrile and a carboxylic acid group at the same carbon, imparts valuable properties for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its historical context, fundamental synthetic pathways, detailed experimental protocols, and its critical role as a key intermediate in the synthesis of cutting-edge pharmaceuticals for the treatment of migraines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important molecule.

Introduction and Chemical Profile

This compound (CAS No. 540490-54-8) is a white to off-white solid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The core of its structure is a five-membered cyclopentane ring, which provides a degree of conformational rigidity. The presence of both a carboxylic acid and a cyano (nitrile) group on the same carbon atom makes it a versatile synthetic intermediate.[1] The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 540490-54-8 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| pKa | ~4-5 (estimated for carboxylic acid) | [1] |

Discovery and Historical Context: A Legacy of Alicyclic Chemistry

While a singular, seminal publication announcing the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the foundational work on alicyclic compounds by pioneering chemists at the turn of the 20th century. The groundbreaking research of figures like Sir William Henry Perkin Jr. and Jocelyn Field Thorpe laid the groundwork for the synthesis and understanding of cyclic structures.[2][3] Their development of reactions such as the Dieckmann condensation for the formation of cyclic β-keto esters and the Thorpe-Ziegler reaction for the synthesis of cyclic ketones from dinitriles provided the chemical toolbox necessary for constructing functionalized cyclopentane rings.[3][4][5][6]

The logical and most direct synthetic precursor to this compound is cyclopentanone. The chemistry to transform a ketone into an α-hydroxy acid or an α-amino acid was well-established in the early 20th century. The cyanohydrin reaction, first studied in the early 1900s by Arthur Lapworth, described the addition of hydrogen cyanide to aldehydes and ketones to form α-hydroxynitriles.[6] Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield an α-hydroxycarboxylic acid.[7] The Strecker synthesis, discovered in 1850, provides a pathway to α-amino acids from aldehydes or ketones via an α-aminonitrile intermediate.[8]

It is therefore highly probable that this compound was first synthesized as an academic curiosity or as part of broader investigations into the reactivity of cyclopentanone and its derivatives long before its modern applications were realized. However, its recent prominence is undeniably linked to its identification as a key intermediate in the synthesis of a new class of drugs.

Synthetic Methodologies: From Precursor to Product

The primary and most industrially viable route to this compound begins with the readily available starting material, cyclopentanone. The synthesis can be conceptually broken down into two key transformations: the formation of a cyanohydrin-like intermediate and the subsequent conversion of the functional groups to the final product. A common pathway involves the formation of 1-aminocyclopentanecarbonitrile, which can then be further functionalized.

Synthesis of 1-Aminocyclopentanecarbonitrile from Cyclopentanone

A well-established method for the synthesis of α-aminonitriles is a variation of the Strecker synthesis. This involves the reaction of a ketone with an alkali metal cyanide and an ammonium salt.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

-

To this solution, add a solution of ammonium chloride (NH₄Cl) in aqueous ammonia.

-

Slowly add cyclopentanone, dissolved in a suitable solvent like methanol, to the reaction mixture.

-

Stir the reaction mixture vigorously at low temperature for several hours, then allow it to warm to room temperature and continue stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent such as dichloromethane.

-